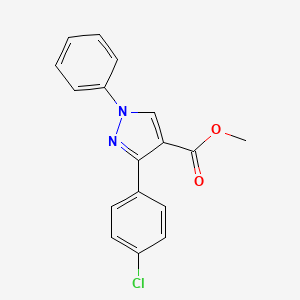

methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

CAS No.: 376352-37-3

Cat. No.: VC5678272

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376352-37-3 |

|---|---|

| Molecular Formula | C17H13ClN2O2 |

| Molecular Weight | 312.75 |

| IUPAC Name | methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3 |

| Standard InChI Key | FCFZZVDTZKNEJR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Structural Characteristics

Molecular Architecture

The pyrazole ring in methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a five-membered aromatic system with two adjacent nitrogen atoms. Key substituents include:

-

Position 1: A phenyl group (C₆H₅).

-

Position 3: A 4-chlorophenyl group (ClC₆H₄).

-

Position 4: A methyl ester (–COOCH₃).

The molecular formula is C₁₇H₁₃ClN₂O₂, with a molecular weight of 312.75 g/mol. The IUPAC name derives from the substituent positions and functional groups: methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate .

Stereoelectronic Properties

The electron-withdrawing chlorine atom on the 4-chlorophenyl group enhances the electrophilicity of the pyrazole ring, while the methyl ester contributes to the compound’s lipophilicity. These features influence its reactivity in nucleophilic substitutions and cycloaddition reactions .

Synthetic Methodologies

Cyclocondensation Approach

A common route to pyrazole derivatives involves the cyclocondensation of β-keto esters with hydrazines. For this compound, methyl 3-oxo-3-(4-chlorophenyl)propanoate reacts with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazole ring .

Reaction Conditions:

-

Solvent: Ethanol or dimethylformamide (DMF).

-

Temperature: 80–100°C under reflux.

-

Yield: 60–75% after purification via column chromatography .

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes ring closure |

| Catalyst (AcOH) | 10 mol% | Accelerates kinetics |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Functionalization Strategies

Post-cyclization modifications may include:

-

Esterification: Conversion of carboxylic acid intermediates (e.g., 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ) to methyl esters using methanol and sulfuric acid.

-

Cross-Coupling: Introduction of aryl groups via Ullmann or Suzuki-Miyaura reactions, as demonstrated in related pyrazole syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 300 MHz):

-

δ 3.85 (s, 3H, –OCH₃).

-

δ 6.90–7.50 (m, 9H, aromatic protons).

-

δ 8.20 (s, 1H, pyrazole H-5).

-

-

¹³C NMR: Signals at δ 165.2 (C=O), 148.1 (pyrazole C-3), and 134.5–128.0 (aromatic carbons) .

Infrared (IR) Spectroscopy

Mass Spectrometry

-

ESI-MS: m/z 313.1 [M+H]⁺, consistent with the molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume